molecular formula C13H8ClFO2 B6399523 2-(2-Chlorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261963-40-9

2-(2-Chlorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6399523
CAS RN: 1261963-40-9
M. Wt: 250.65 g/mol
InChI Key: CULZNZWJUDXUQU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-fluorobenzoic acid, abbreviated as 2C6FBA, is an organic compound belonging to the class of aromatic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 115°C. This compound has recently been receiving attention due to its potential applications in various scientific fields such as medicinal chemistry, materials science, and biochemistry. In

Scientific Research Applications

2C6FBA has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as amides and esters. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of polymers, such as polyurethanes. Furthermore, it has been used as a fluorescent probe for the detection of metal ions and organic molecules.

Mechanism of Action

The mechanism of action of 2C6FBA is not yet fully understood. However, it is believed that the compound acts by forming an ionic bond with the target molecule, which then undergoes a series of reactions. The reaction of 2C6FBA with the target molecule results in the formation of a complex, which is then decomposed to form the desired product.
Biochemical and Physiological Effects
2C6FBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to act as an antioxidant. In addition, it has been shown to inhibit the production of certain hormones, such as cortisol. Furthermore, it has been found to possess anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2C6FBA has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to obtain and handle. In addition, it is stable under a wide range of conditions and temperatures. Furthermore, it is non-toxic and has a low environmental impact. However, it is important to note that the compound is volatile and may need to be stored in an airtight container.

Future Directions

There are many potential future directions for 2C6FBA. One potential application is in the development of new drugs and therapeutic agents. Additionally, the compound could be used as a fluorescent probe for the detection of metal ions and organic molecules. Furthermore, it could be used as a catalyst in the synthesis of various organic compounds. Finally, it could be used in the synthesis of polymers, such as polyurethanes.

Synthesis Methods

2C6FBA is synthesized by the reaction of 2-chloro-6-fluorobenzoic acid with sodium hydroxide in aqueous solution. The reaction proceeds in two steps: first, the 2-chloro-6-fluorobenzoic acid is converted to its sodium salt, and then the sodium salt is reacted with sodium hydroxide to form 2C6FBA. The reaction can be represented as follows:
2-Chloro-6-fluorobenzoic acid + NaOH → 2-(2-Chlorophenyl)-6-fluorobenzoic acid + Na2CO3

properties

IUPAC Name

2-(2-chlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULZNZWJUDXUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689533
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-40-9
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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